2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide
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Overview
Description
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxyindole with hydrazinecarbothioamide under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to natural indole compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological targets.
Industry: It is used in the development of corrosion inhibitors for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide involves its interaction with various molecular targets. The indole ring allows it to bind to specific receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Indol-3-yl)acetohydrazide
- 4-(1H-Indol-3-yl)butanehydrazide
- 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide
Uniqueness
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide is unique due to the presence of both a hydroxy group and a hydrazinecarbothioamide moiety on the indole ring. This unique structure allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to other indole derivatives .
Properties
CAS No. |
63245-00-1 |
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Molecular Formula |
C9H10N4OS |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
[(3-hydroxy-3H-indol-2-yl)amino]thiourea |
InChI |
InChI=1S/C9H10N4OS/c10-9(15)13-12-8-7(14)5-3-1-2-4-6(5)11-8/h1-4,7,14H,(H,11,12)(H3,10,13,15) |
InChI Key |
WIFKQYWGYFXGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=N2)NNC(=S)N)O |
Origin of Product |
United States |
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